![molecular formula C18H15N5O2 B2923233 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034560-93-3](/img/structure/B2923233.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
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Description
The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a benzotriazole moiety, which is a type of heterocyclic compound, and a furan moiety, which is a type of aromatic compound. These types of compounds are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through techniques such as NMR and MS analysis . These techniques allow for the determination of the molecular structure and the identification of the individual atoms and bonds within the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of coordination polymers . These are large, complex structures formed by the linking of smaller molecules through coordination bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined through various analytical techniques. For example, the electronic and molecular structures can be elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations .Mechanism of Action
Future Directions
The future directions for the study of similar compounds could involve further optimization of their structures to improve their biological activity. For example, 1,2,4-triazole benzoic acid hybrids have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-18(11-23-17-4-2-1-3-16(17)21-22-23)20-10-13-5-6-15(19-9-13)14-7-8-25-12-14/h1-9,12H,10-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLBSBDZDTWRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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